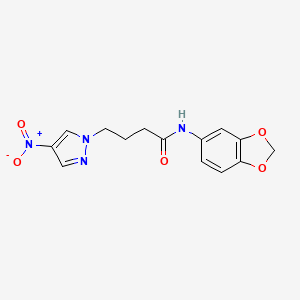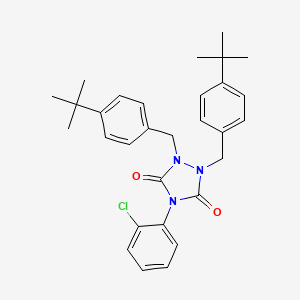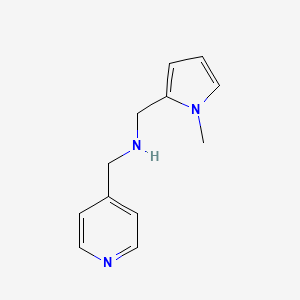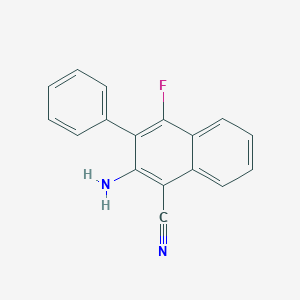
N-(1,3-benzodioxol-5-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, a nitro-substituted pyrazole ring, and a butanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds.
Coupling Reactions: The benzodioxole and pyrazole moieties can be coupled using suitable linkers and reagents to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzodioxole or pyrazole rings.
Reduction Products: Amino-substituted derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties can be leveraged for various applications.
作用机制
The mechanism of action of “N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-AMINO-1H-PYRAZOL-1-YL)BUTANAMIDE: Similar structure with an amino group instead of a nitro group.
N-(2H-13-BENZODIOXOL-5-YL)-4-(4-METHYL-1H-PYRAZOL-1-YL)BUTANAMIDE: Similar structure with a methyl group instead of a nitro group.
Uniqueness
“N-(2H-13-BENZODIOXOL-5-YL)-4-(4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE” is unique due to the presence of both the benzodioxole and nitro-substituted pyrazole rings. This combination of functional groups imparts distinct chemical and biological properties, making it a compound of interest for various applications.
属性
分子式 |
C14H14N4O5 |
|---|---|
分子量 |
318.28 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-4-(4-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C14H14N4O5/c19-14(2-1-5-17-8-11(7-15-17)18(20)21)16-10-3-4-12-13(6-10)23-9-22-12/h3-4,6-8H,1-2,5,9H2,(H,16,19) |
InChI 键 |
ZMMHMLCYBSEJFK-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCCN3C=C(C=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Chloro-4-fluorophenyl)-3-{4-[(4-fluorophenyl)amino]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14946339.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946347.png)
![1-[(4-bromophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14946350.png)

![3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14946360.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B14946366.png)
![3,3-Dimethyl-1-(methylsulfanyl)-2-azaspiro[5.5]undeca-1,7,10-trien-9-one](/img/structure/B14946371.png)
![3,4,5-trimethoxy-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B14946375.png)
![1H-Indole, 2,3-dihydro-1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-](/img/structure/B14946385.png)
![Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate](/img/structure/B14946396.png)


![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
